molecular formula C12H24N2O2 B1397870 (s)-叔丁基 4-(1-氨基乙基)哌啶-1-羧酸酯 CAS No. 1036027-87-8

(s)-叔丁基 4-(1-氨基乙基)哌啶-1-羧酸酯

货号: B1397870
CAS 编号: 1036027-87-8
分子量: 228.33 g/mol
InChI 键: FQUVAASUKJSNRV-VIFPVBQESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

-(S)-Tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate, also known as (S)-Boc-NEP, is an organic compound that has been studied for its potential use in pharmaceuticals and laboratory experiments. It is a chiral molecule, meaning that it can exist in two different forms, each of which has different properties and effects. This compound has been studied for its potential to be used in drug synthesis, as well as its ability to act as a catalyst in certain reactions. In addition, (S)-Boc-NEP has been studied for its potential to act as a ligand in coordination complexes.

科学研究应用

生物活性化合物合成中间体

  • (s)-叔丁基 4-(1-氨基乙基)哌啶-1-羧酸酯作为各种生物活性化合物的合成中的重要中间体。例如,叔丁基-4-(4-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)-1H-吡唑-1-基)哌啶-1-羧酸酯,该化合物的衍生物,已被合成并确定为克唑替尼(一种用于癌症治疗的药物)合成的中间体 (Kong 等人,2016)

在合成凡德他尼中间体中的作用

  • 另一个重要的应用是它在合成叔丁基 4-((2-甲氧基-4-(甲氧基羰基)苯氧基)甲基)哌啶-1-羧酸酯中的应用,这是凡德他尼(一种用于治疗某些类型癌症的药物)的关键中间体 (Wang 等人,2015)

晶体结构分析

  • 对 (s)-叔丁基 4-(1-氨基乙基)哌啶-1-羧酸酯的衍生物进行了详细的晶体结构分析,提供了对其分子堆积和氢键合的见解,这对于了解其化学性质和在药物设计中的潜在应用至关重要 (Didierjean 等人,2004)

哌啶衍生物的开发

  • 该化合物已用于开发各种哌啶衍生物,这些衍生物是制备多种哌啶衍生物的有希望的合成子。这些衍生物在医药和其他化学研究领域具有潜在应用 (Moskalenko & Boev,2014)

小分子抗癌药物的中间体

  • 它还用作小分子抗癌药物的中间体。一项研究展示了一种快速且高产的合成方法来生产衍生物,突出了其在抗癌药物开发中的重要性 (Zhang 等人,2018)

生化分析

Biochemical Properties

(s)-Tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain proteases and kinases, influencing their activity. These interactions are typically characterized by binding to the active sites of these enzymes, thereby modulating their catalytic functions. The compound’s ability to form stable complexes with these biomolecules underpins its potential as a biochemical tool and therapeutic agent .

Cellular Effects

The effects of (s)-Tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, leading to altered gene expression profiles and metabolic states in treated cells. These changes can result in varied cellular outcomes, including proliferation, differentiation, or apoptosis, depending on the cell type and context .

Molecular Mechanism

At the molecular level, (s)-Tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in either inhibition or activation of the target molecules. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

The temporal effects of (s)-Tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate in laboratory settings are critical for understanding its stability and long-term impact. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods. It can undergo degradation over time, which may affect its efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of (s)-Tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can induce adverse effects, including toxicity and organ damage. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

(s)-Tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can influence metabolic flux and the levels of various metabolites. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of (s)-Tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to cross cellular membranes and reach its target sites is critical for its biological activity .

Subcellular Localization

The subcellular localization of (s)-Tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For instance, the compound may localize to the nucleus, mitochondria, or other organelles, depending on its functional groups and interactions with cellular machinery .

属性

IUPAC Name

tert-butyl 4-[(1S)-1-aminoethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9(13)10-5-7-14(8-6-10)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUVAASUKJSNRV-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCN(CC1)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of tert-butyl 4-acetylpiperidine-1-carboxylate (145 g, 0.64 mol) and ammonium acetate (225 g, 2.9 mol) in methanol (2 L) was stirred at room temperature for 1.5 hours. Sodium cyanoborohydride (30 g, 0.48 mol) was added in one portion and the stirring was continued overnight at room temperature. The reaction mixture was poured in 2N aq. NaOH (2 L) and extracted with dichloromethane (2×1 L). The combined extracts were washed with water (1 L), brine (0.3 L), and evaporated to dryness. The residue was dissolved in TBME (1.5 L), dried over sodium sulfate, filtered, and evaporated to dryness under reduced pressure. The residue was purified by bulb to bulb distillation at 180° C. and 0.1 mbar to afford the title compound as a colorless oil that partly solidified upon standing (131 g, 90% yield).
Quantity
145 g
Type
reactant
Reaction Step One
Quantity
225 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Three
Yield
90%

Synthesis routes and methods II

Procedure details

From the mother liquor of the above mentioned first crystallization tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate (20 g, 88 mmol) could be isolated (enriched in the other enantiomer). To the material was added (R)-(−)-mandelic acid (14 g, 92 mmol) and acetone (300 mL). The mixture was heated until a clear solution was obtained and allowed to cool to room temperature while stirring. The obtained precipitate was collected, rinsed with some acetone and recrystallized once as described above. After acid base separation, (R)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate was obtained (7.5 g, 99+% ee, 19% yield).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of tert-butyl 4-acetylpiperidine-1-carboxylate (10 g, 44.05 mmol) in tetrahydrofuran (100 ml) and methanol (100 ml) were added ammonium acetate (20 g, 264.3 mmol) and sodium cyanotrihydroborate (20 g, 264.3 mmol). The reaction mixture was stirred at room temperature overnight. The reaction mixture was concentrated in vacuum. The crude product was added water (100 ml), and extracted with ethyl acetate (50 mL×3). The organic layer was dried over sodium sulfate and concentrated to give tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate (6 g, yield: 60%) as a colorless liquid. LRMS (M+H+) m/z: calcd 228.15. found 229.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
sodium cyanotrihydroborate
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a 1 L round bottomed flask charged with a magnetic stir bar was added crude tert-butyl 4-((S)-1-((S)-1,1-dimethylethylsulfinamido)ethyl)piperidine-1-carboxylate (29 g) was taken up in MeOH (200 mL) before addition of a 4 N solution of HCl in 1,4-dioxane (24.06 ml, 96 mmol). The resulting solution was then stirred at room temperature for 1 h at rt. The methanol was then removed in vacuo to afford viscous oil which was treated with sat'd aqueous NaHCO3 (˜500 mL) and extracted with ethyl acetate (2×500 mL). This organic phase was combined, dried with MgSO4, filtered, and solvent was then removed in vacuo affording the title compound (22 g) which was used without further purification.
Name
tert-butyl 4-((S)-1-((S)-1,1-dimethylethylsulfinamido)ethyl)piperidine-1-carboxylate
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
24.06 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(s)-Tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate
Reactant of Route 2
(s)-Tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate
Reactant of Route 3
(s)-Tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
(s)-Tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate
Reactant of Route 5
(s)-Tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate
Reactant of Route 6
(s)-Tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。